2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H18Cl2N2O4S and its molecular weight is 429.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
- A study focused on the synthesis of an indole acetamide derivative, including the compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, which demonstrated anti-inflammatory activity confirmed by in silico modeling targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Antimicrobial Properties
- Novel indolin-1-yl-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, showing promising results (Debnath & Ganguly, 2015).
Ethylene Release in Plants
- Research indicated that compounds like 2,4-dichlorophenoxy-acetic acid (related to the query compound) stimulated the release of ethylene in cotton plants (Morgan & Hall, 1964).
Anticancer Activity
- Another study on a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, revealed its anticancer activity, confirmed by in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Synthesis for Stereoselective Applications
- Research involving the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides emphasized the versatility of such compounds (Saito, Matsuo, & Ishibashi, 2007).
Anion Coordination in Amide Derivatives
- A study on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a related compound, highlighted its unique anion coordination capabilities (Kalita & Baruah, 2010).
Pesticide Potential
- Research into derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar, underscored their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-14-5-6-17(15(20)11-14)26-12-18(23)21-8-10-27(24,25)22-9-7-13-3-1-2-4-16(13)22/h1-6,11H,7-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNUGWBEVWFNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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